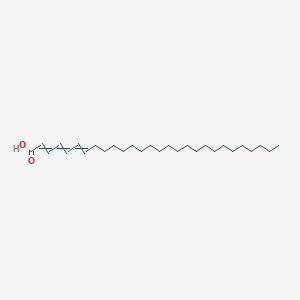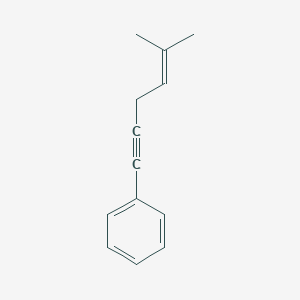
Benzene, (5-methyl-4-hexen-1-ynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (5-methyl-4-hexen-1-ynyl)-: is an organic compound with the molecular formula C13H14 It is a derivative of benzene, characterized by the presence of a 5-methyl-4-hexen-1-ynyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-methyl-4-hexen-1-ynyl)- typically involves the alkylation of benzene with a suitable alkyne precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5-methyl-4-hexen-1-yne in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of Benzene, (5-methyl-4-hexen-1-ynyl)- may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions:
Oxidation: Benzene, (5-methyl-4-hexen-1-ynyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can result in the hydrogenation of the alkyne group to form an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: HNO3, H2SO4, controlled temperature.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Nitrobenzene derivatives.
科学研究应用
Chemistry: Benzene, (5-methyl-4-hexen-1-ynyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes. It can also serve as a model compound to investigate the metabolic pathways of similar organic molecules.
Medicine: While not directly used as a drug, Benzene, (5-methyl-4-hexen-1-ynyl)- can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and structural features make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzene, (5-methyl-4-hexen-1-ynyl)- involves its interaction with various molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Molecular Targets and Pathways:
Cycloaddition Reactions: The alkyne group can react with dienes or other alkynes to form cyclic compounds.
Electrophilic Substitution: The benzene ring can react with electrophiles to introduce new substituents, altering the compound’s chemical properties.
相似化合物的比较
Toluene: Benzene with a methyl group.
Phenylacetylene: Benzene with an ethynyl group.
Styrene: Benzene with a vinyl group.
Uniqueness: Benzene, (5-methyl-4-hexen-1-ynyl)- is unique due to the presence of both an alkyne and an alkene group attached to the benzene ring. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler benzene derivatives.
属性
CAS 编号 |
115584-90-2 |
|---|---|
分子式 |
C13H14 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
5-methylhex-4-en-1-ynylbenzene |
InChI |
InChI=1S/C13H14/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,8-10H,6H2,1-2H3 |
InChI 键 |
FMCZWTNXJZFDFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC#CC1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
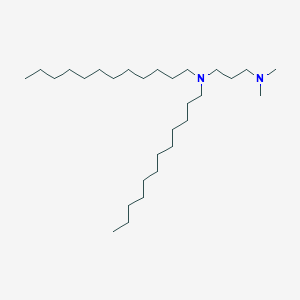
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
methanone](/img/structure/B14291421.png)
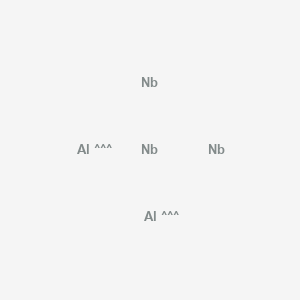

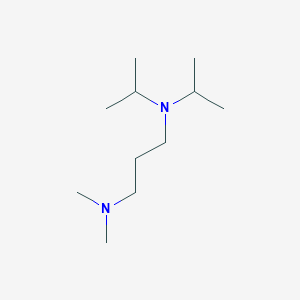

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
